molecular formula C20H22ClNO4 B5207353 butyl 4-[(3-chloro-4-ethoxybenzoyl)amino]benzoate

butyl 4-[(3-chloro-4-ethoxybenzoyl)amino]benzoate

Cat. No. B5207353
M. Wt: 375.8 g/mol
InChI Key: VJNBCVAYLCUFNS-UHFFFAOYSA-N
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Description

Butyl 4-[(3-chloro-4-ethoxybenzoyl)amino]benzoate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is also known as BCEB and has a molecular weight of 397.9 g/mol. BCEB is synthesized by reacting 3-chloro-4-ethoxybenzoyl chloride with 4-aminobenzoic acid and butanol.

Mechanism of Action

BCEB inhibits the activity of AChE by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an increase in its levels in the brain. The increased levels of acetylcholine can improve cognitive function and memory.
Biochemical and Physiological Effects:
BCEB has been shown to have several biochemical and physiological effects. It can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. BCEB also has antioxidant properties, which can protect against oxidative stress and neurodegeneration. Additionally, BCEB has been shown to have anti-inflammatory properties, which can reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

BCEB has several advantages for lab experiments. It is a potent inhibitor of AChE and has been extensively studied for its potential therapeutic applications. BCEB is also relatively easy to synthesize and purify. However, BCEB has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the properties of natural compounds. Additionally, BCEB has not been extensively studied in vivo and its long-term effects are not well understood.

Future Directions

There are several future directions for the study of BCEB. One potential direction is to investigate its potential therapeutic applications in the treatment of Alzheimer's disease. BCEB could also be studied for its potential use in other neurological disorders. Additionally, the mechanism of action of BCEB could be further elucidated to better understand its effects on the brain. Finally, the long-term effects of BCEB could be studied in animal models to better understand its safety and efficacy.

Synthesis Methods

The synthesis of BCEB involves the reaction of 3-chloro-4-ethoxybenzoyl chloride with 4-aminobenzoic acid in the presence of butanol. The reaction is carried out at room temperature and the product is purified by recrystallization. The yield of BCEB is around 70%.

Scientific Research Applications

BCEB has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. BCEB has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, as it can increase the levels of acetylcholine in the brain.

properties

IUPAC Name

butyl 4-[(3-chloro-4-ethoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO4/c1-3-5-12-26-20(24)14-6-9-16(10-7-14)22-19(23)15-8-11-18(25-4-2)17(21)13-15/h6-11,13H,3-5,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNBCVAYLCUFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 4-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate

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